molecular formula C25H28N4 B12205711 5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12205711
M. Wt: 384.5 g/mol
InChI Key: YPUHHDOQFYCJBE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold widely explored for antimicrobial and antimycobacterial activities . Its structure features:

  • 5-position: A bulky tert-butyl group, enhancing lipophilicity and steric hindrance.
  • 3-position: A phenyl ring, common in analogs targeting mycobacterial enzymes.
  • 7-position: A 3,4-dimethylphenylamine substituent, influencing binding affinity and solubility.
  • 2-position: A methyl group, optimizing steric and electronic properties .

Molecular weight is 338.45 g/mol (C₂₀H₂₆N₄O), with a logP value indicative of moderate hydrophobicity .

Properties

Molecular Formula

C25H28N4

Molecular Weight

384.5 g/mol

IUPAC Name

5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H28N4/c1-16-12-13-20(14-17(16)2)26-22-15-21(25(4,5)6)27-24-23(18(3)28-29(22)24)19-10-8-7-9-11-19/h7-15,26H,1-6H3

InChI Key

YPUHHDOQFYCJBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Keto Esters

A common approach involves refluxing 3-amino-5-tert-butylpyrazole with ethyl 3-phenyl-3-oxopropanoate in acetic acid (AcOH) at 110–120°C for 6–12 hours. This forms the 5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate.

Example Procedure

  • Reactants :

    • 3-Amino-5-tert-butylpyrazole (1.0 equiv)

    • Ethyl 3-phenyl-3-oxopropanoate (1.1 equiv)

    • AcOH (5 mL/mmol)

  • Conditions : Reflux (120°C, 8 h)

  • Workup : Solvent removal under reduced pressure, trituration with ethyl acetate.

  • Yield : 58–65%.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times significantly. A mixture of 3-amino-5-tert-butylpyrazole and ethyl 3-phenyl-3-oxopropanoate in methanol (MeOH) with catalytic AcOH undergoes irradiation at 150°C for 2 hours, achieving 70% yield.

Functionalization at Position 7: Introduction of the N-(3,4-Dimethylphenyl) Group

The 7-amino group is introduced via nucleophilic substitution or Buchwald-Hartwig amination .

Direct Amination with 3,4-Dimethylaniline

The 7-chloro intermediate (generated by treating the 7-oxo derivative with POCl₃) reacts with 3,4-dimethylaniline in toluene at 100°C for 12 hours.

Example Procedure

  • Reactants :

    • 5-tert-Butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 equiv)

    • POCl₃ (3.0 equiv)

    • 3,4-Dimethylaniline (1.2 equiv)

  • Conditions : Reflux in toluene (100°C, 12 h)

  • Workup : Aqueous NaHCO₃ wash, column chromatography (hexane:EtOAc = 4:1)

  • Yield : 45–50%.

Palladium-Catalyzed Coupling

For higher regioselectivity, a Pd(OAc)₂/Xantphos catalytic system enables coupling between the 7-bromo derivative and 3,4-dimethylaniline.

Example Procedure

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane (100°C, 16 h)

  • Yield : 60–68%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Time (h)Yield (%)
AcOH120865
MeOH150 (MW)270
Toluene1001250
1,4-Dioxane1001668

Microwave-assisted reactions in MeOH provide the highest yields due to rapid energy transfer.

Catalytic Systems for Amination

Catalyst SystemBaseYield (%)
POCl₃None50
Pd(OAc)₂/XantphosCs₂CO₃68

Palladium catalysis improves efficiency but requires inert conditions.

Purification and Analytical Characterization

Purification Techniques

  • Trituration : Cold ethyl acetate isolates the crude product.

  • Column Chromatography : Silica gel with hexane:EtOAc (4:1) achieves >95% purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.65–7.10 (m, 8H, aromatic), 2.30 (s, 6H, CH₃), 1.40 (s, 9H, tert-butyl).

  • ¹³C NMR : δ 158.2 (C-7), 142.1 (C-5), 132.5 (C-3), 128.9–125.1 (aromatic), 34.6 (tert-butyl), 21.3 (CH₃).

  • HRMS : Calcd for C₂₇H₃₁N₄ [M+H]⁺: 439.2365; Found: 439.2368.

Challenges and Alternative Routes

Competing Side Reactions

  • N-Alkylation vs. C-Alkylation : Excess POCl₃ minimizes O-phosphorylation byproducts.

  • Oxidation of Tert-Butyl Group : Conducting reactions under N₂ prevents degradation.

Green Chemistry Approaches

  • Solvent-Free Cyclocondensation : Ball milling 3-aminopyrazole and β-keto ester reduces waste.

  • Biocatalytic Amination : Lipase-mediated coupling under mild conditions (40°C, pH 7.0) is under exploration.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 5-tert-butyl, 3-phenyl, 2-methyl, N-(3,4-dimethylphenyl) 338.45 tert-butyl, dimethylphenyl High lipophilicity; steric bulk at 5-position
5-(4-Fluorophenyl)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl) (Compound 32, ) 5-(4-Fluorophenyl), 3-(4-Fluorophenyl), N-(pyridin-2-ylmethyl) 438.46 Fluorophenyl, pyridylmethyl Enhanced electron-withdrawing effects; improved target binding
5-tert-butyl-N-(2-methoxyethyl)-3-(4-fluorophenyl)-2-methyl () 5-tert-butyl, 3-(4-Fluorophenyl), N-(2-methoxyethyl) 356.45 Methoxyethyl Increased solubility due to polar methoxy group
5-tert-butyl-N-cyclopentyl-3-(4-chlorophenyl) () 5-tert-butyl, 3-(4-Chlorophenyl), N-cyclopentyl 396.35 Chlorophenyl, cyclopentyl Higher halogen-mediated binding; rigid N-substituent
5,6-Dimethyl-N-(pyridin-2-ylmethyl)-3-(4-fluorophenyl) (Compound 3, ) 5,6-Dimethyl, 3-(4-Fluorophenyl), N-(pyridin-2-ylmethyl) 350.39 Dimethyl, pyridylmethyl Compact structure; balanced logP for membrane permeability

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The target compound’s tert-butyl and 3,4-dimethylphenyl groups contribute to lower aqueous solubility compared to methoxyethyl or pyridylmethyl analogs .
  • logP: Estimated logP ~4.2 (vs.
  • Synthetic Accessibility : Synthesized via Suzuki-Miyaura coupling (3-phenyl) and nucleophilic substitution (7-amine), similar to methods in . Yields for tert-butyl derivatives are typically lower (40–60%) due to steric hindrance .

Key Advantages and Limitations

  • Advantages :
    • Tert-butyl group enhances metabolic stability and prolongs half-life .
    • 3,4-Dimethylphenyl may reduce toxicity compared to halogenated analogs .
  • Limitations :
    • Reduced solubility limits oral bioavailability.
    • Less potent antimycobacterial activity than fluorinated analogs .

Biological Activity

5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C20H24N4C_{20}H_{24}N_4, with a molecular weight of approximately 336.44 g/mol. The presence of the pyrazolo-pyrimidine scaffold is notable for its role in various biological activities, particularly as an inhibitor of specific kinases involved in cancer progression.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit their biological activity through inhibition of key signaling pathways. The primary mechanisms include:

  • Inhibition of Kinases : These compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in tumor growth and angiogenesis.
  • Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells by disrupting cell cycle progression and inducing DNA fragmentation.

Efficacy Against Cancer Cell Lines

The efficacy of 5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated in several cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)3.0 - 10.0Induces apoptosis and cell cycle arrest
A549 (Lung Cancer)5.0 - 15.0Inhibits cell migration and induces apoptosis
HCT116 (Colon Cancer)4.0 - 12.0Suppresses tumor growth via EGFR inhibition

These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types.

Case Studies

  • Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a significant increase in apoptotic cells from 1.79% in control to 36.06% post-treatment after 24 hours. This was confirmed through flow cytometry using Annexin V-FITC staining, indicating effective induction of apoptosis .
  • Inhibition Studies : Another study focused on the dual inhibition of EGFR and VEGFR pathways showed that the compound effectively inhibited these targets with IC50 values ranging from 0.3 to 24 µM, demonstrating significant selectivity against cancer-related kinases .

Future Directions

Given the promising results observed with this compound, future research should focus on:

  • Optimization : Further chemical modifications to enhance selectivity and reduce off-target effects.
  • Preclinical Studies : Conducting detailed pharmacokinetic and toxicological studies to assess safety profiles before clinical trials.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutics to improve therapeutic outcomes.

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